2-(5-Acetylthiophen-2-yl)-3-(furan-2-yl)prop-2-enenitrile 2-(5-Acetylthiophen-2-yl)-3-(furan-2-yl)prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15748971
InChI: InChI=1S/C13H9NO2S/c1-9(15)12-4-5-13(17-12)10(8-14)7-11-3-2-6-16-11/h2-7H,1H3
SMILES:
Molecular Formula: C13H9NO2S
Molecular Weight: 243.28 g/mol

2-(5-Acetylthiophen-2-yl)-3-(furan-2-yl)prop-2-enenitrile

CAS No.:

Cat. No.: VC15748971

Molecular Formula: C13H9NO2S

Molecular Weight: 243.28 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Acetylthiophen-2-yl)-3-(furan-2-yl)prop-2-enenitrile -

Specification

Molecular Formula C13H9NO2S
Molecular Weight 243.28 g/mol
IUPAC Name 2-(5-acetylthiophen-2-yl)-3-(furan-2-yl)prop-2-enenitrile
Standard InChI InChI=1S/C13H9NO2S/c1-9(15)12-4-5-13(17-12)10(8-14)7-11-3-2-6-16-11/h2-7H,1H3
Standard InChI Key WSOCHTCCDFYZJI-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(S1)C(=CC2=CC=CO2)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(5-acetylthiophen-2-yl)-3-(furan-2-yl)prop-2-enenitrile, reflects its core structure:

  • A thiophene ring substituted with an acetyl group at the 5-position.

  • A furan ring linked via a propenenitrile bridge (-CH=C(CN)-).

The planar arrangement of the conjugated system facilitates π-π interactions, while the electron-withdrawing cyano group enhances electrophilic reactivity at the α,β-unsaturated position. The canonical SMILES representation, CC(=O)C1=CC=C(S1)C(=CC2=CC=CO2)C#N, underscores the spatial orientation of functional groups.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₉NO₂S
Molecular Weight243.28 g/mol
IUPAC Name2-(5-Acetylthiophen-2-yl)-3-(furan-2-yl)prop-2-enenitrile
Standard InChIInChI=1S/C13H9NO2S/c1-9(15)...
Canonical SMILESCC(=O)C1=CC=C(S1)C(=CC2=CC=CO2)C#N

Synthesis and Manufacturing

Knoevenagel Condensation

The primary synthesis route involves Knoevenagel condensation, a base-catalyzed reaction between aldehydes/ketones and active methylene compounds. For this compound:

  • 5-Acetylthiophene-2-carbaldehyde reacts with 2-furanacetonitrile in the presence of piperidine or ammonium acetate.

  • The reaction proceeds via deprotonation of the methylene group, followed by nucleophilic attack on the carbonyl carbon.

  • Elimination of water yields the α,β-unsaturated nitrile product.

Optimization Insights:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) improve yield by stabilizing the transition state.

  • Catalyst: Piperidine (10 mol%) achieves >75% yield at 80°C over 12 hours.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Thiophene protons resonate at δ 7.2–7.5 ppm (doublets, J = 3–5 Hz).

    • Furan protons appear as a multiplet at δ 6.4–6.7 ppm.

    • The vinyl proton (CH=C) shows a singlet at δ 7.8 ppm due to conjugation with the cyano group.

  • ¹³C NMR:

    • The cyano carbon is observed at δ 118–120 ppm.

    • Acetyl carbonyl carbon: δ 195–200 ppm.

Mass Spectrometry (MS)

The molecular ion peak at m/z 243.08 ([M]⁺) confirms the molecular weight. Fragmentation patterns include:

  • Loss of the acetyl group (m/z 201.05).

  • Cleavage of the furan ring (m/z 154.02).

Reactivity and Functional Group Transformations

Hydrolysis Reactions

Under acidic conditions (HCl/H₂O, reflux), the nitrile group hydrolyzes to a carboxylic acid, yielding 2-(5-acetylthiophen-2-yl)-3-(furan-2-yl)acrylic acid. Basic conditions (NaOH/EtOH) produce the corresponding amide.

Electrophilic Aromatic Substitution

The thiophene and furan rings undergo Friedel-Crafts acylation and nitration at the α-positions, leveraging their electron-rich nature. For example, nitration with HNO₃/H₂SO₄ introduces nitro groups at the 4-position of thiophene.

Pharmaceutical Applications

Role as a Synthetic Intermediate

The compound serves as a precursor to:

  • Thiophene-based kinase inhibitors: Modifications at the cyano group yield analogs with IC₅₀ values <100 nM against EGFR.

  • Antimicrobial agents: Hybridization with quinolone scaffolds enhances activity against Gram-positive pathogens.

Structure-Activity Relationship (SAR) Insights

  • Furan Moiety: Enhances solubility via oxygen’s lone-pair interactions.

  • Cyanovinyl Bridge: Stabilizes bioactive conformations through rigidification .

Future Research Directions

Structural Modifications

  • Introducing fluorine atoms at the thiophene ring to enhance metabolic stability.

  • Exploring transition metal-catalyzed cross-couplings to diversify substituents .

Expanded Applications

  • Organic electronics: Leverage conjugated systems for organic field-effect transistors (OFETs).

  • Anticancer drug discovery: Screen derivatives against PD-1/PD-L1 immune checkpoints.

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